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Compound of Interest

Compound Name:
7-Chloro-1-methyl-1H-

pyrazolo[3,4-c]pyridine

Cat. No.: B592059 Get Quote

An In-Depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Abstract
This technical guide provides a comprehensive overview of 7-Chloro-1-methyl-1H-
pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest to the fields of

medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is a privileged

scaffold, bearing structural resemblance to endogenous purines, which allows it to interact with

a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been

investigated for their potential as therapeutic agents in oncology, neurology, and infectious

diseases.[2] This document details the compound's essential properties, outlines a

representative synthetic strategy for its parent scaffold, discusses its applications in fragment-

based drug discovery (FBDD), and provides critical safety and handling protocols. It is intended

to serve as a vital resource for researchers and drug development professionals engaged in

the synthesis and application of novel heterocyclic entities.

Compound Identification and Physicochemical
Properties
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid, nitrogen-containing heterocyclic

compound. Its identity and key properties are summarized below for quick reference.
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Property Value Source

CAS Number 957760-15-5 [3]

Molecular Formula C₇H₆ClN₃ [3][4]

Molecular Weight 167.60 g/mol [3]

IUPAC Name
7-chloro-1-methyl-1H-

pyrazolo[3,4-c]pyridine

InChI Key
WMDXHWDXUZEKHR-

UHFFFAOYSA-N

Physical Form Solid

Purity Typically ≥97%

Synthesis and Chemical Elaboration
The synthesis of pyrazolo[3,4-c]pyridines is a well-established area of heterocyclic chemistry,

often starting from substituted pyridine or pyrazole precursors.[2] The value of these scaffolds

in drug discovery is significantly enhanced by the ability to selectively functionalize them along

multiple vectors, a key requirement for fragment-based hit-to-lead campaigns.[1]

General Synthetic Strategy for the Pyrazolo[3,4-
c]pyridine Core
A common and effective route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves a

classical Huisgen indazole synthesis approach, adapted from procedures reported by

Chapman and Hurst.[1] This typically involves the diazotization of an aminopyridine followed by

intramolecular cyclization. For the specific 7-chloro isomer, a synthetic route can be

conceptualized starting from a suitably substituted aminopyridine.

The subsequent methylation at the N-1 position is a critical step to arrive at the title compound.

N-alkylation reactions are a demonstrated method for elaborating this scaffold, allowing for the

exploration of this key chemical vector.[1]
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Core Synthesis

N-1 Functionalization

2-Chloro-3-amino-4-methylpyridine

Diazotization
(e.g., NaNO₂, Acetic Acid)

Intramolecular Cyclization

7-Chloro-1H-pyrazolo[3,4-c]pyridine
(Parent Scaffold)

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
(Final Product)

N-Alkylation

Methylating Agent
(e.g., Methyl Iodide, DMS)

Base
(e.g., NaH, K₂CO₃)

Click to download full resolution via product page

Caption: General synthetic pathway for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Multi-Vector Elaboration for Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is an exemplary fragment for FBDD because it can be

selectively and orthogonally functionalized.[1] This allows chemists to systematically grow the

fragment into a more potent lead compound by targeting different pockets of a target protein.

Key reaction vectors include:

N-1 and N-2: Accessible via protection and N-alkylation reactions.
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C-3: Functionalized through borylation and subsequent Suzuki–Miyaura cross-coupling.

C-5: Amenable to Buchwald–Hartwig amination.

C-7: Can be selectively metalated (e.g., with TMPMgCl·LiCl) for reaction with electrophiles or

used in Negishi cross-coupling.[1]

Growth Vectors for FBDD

 Pyrazolo[3,4-c]pyridine Core  

N-Alkylation

 N1 / N2 

Suzuki Coupling

 C3 

Buchwald-Hartwig Amination

 C5 

Metalation / Negishi Coupling

 C7 

Click to download full resolution via product page

Caption: Multi-vector elaboration of the pyrazolo[3,4-c]pyridine scaffold in FBDD.

Applications in Research and Drug Development
Pyrazolopyridine compounds are recognized as important pharmacophores due to their

aforementioned similarity to purines. This structural mimicry makes them candidates for

interacting with purine-binding proteins, such as kinases.

Kinase Inhibition: Many pyrazolo[3,4-c]pyridine derivatives have been identified as inhibitors

of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] These

kinases are implicated in a variety of diseases, including cancer, Alzheimer's disease, and

other neurological disorders, making this scaffold a valuable starting point for inhibitor

design.

Broad Biological Activity: Beyond kinase inhibition, compounds in this class have shown

potential as antagonists for various receptors and have demonstrated efficacy in models for

treating bacterial infections, inflammation, and osteoporosis.[2]
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Fragment-Based Drug Discovery (FBDD): As a heterocyclic fragment, 7-Chloro-1-methyl-
1H-pyrazolo[3,4-c]pyridine serves as a versatile building block. Its defined structure and

multiple, distinct points for chemical modification make it an ideal starting point for FBDD

campaigns aimed at developing novel therapeutics.[1]

Safety, Handling, and Storage
Proper handling of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is essential in a laboratory

setting. The compound is classified as hazardous, and all personnel should consult the full

Safety Data Sheet (SDS) before use.

Hazard Identification and Precautions
GHS Classification

Hazard Statements (H-
Codes)

Precautionary Statements
(P-Codes)

Warning

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.[5]

P261: Avoid breathing

dust.P280: Wear protective

gloves/eye protection.

[5]P301+P310: IF

SWALLOWED: Immediately

call a POISON

CENTER/doctor.

[5]P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling and First Aid
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[5] Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, a lab coat, and safety glasses with side shields or goggles.[5][6]
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Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap

and plenty of water. If irritation occurs, seek medical advice.[4][6]

Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open.

If eye irritation persists, get medical advice/attention.[4][6]

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek

immediate medical attention.[4]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison

Control Center immediately.[4]

Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For

long-term stability, store under an inert atmosphere at 2-8°C.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Representative Experimental Protocol: Synthesis of
the Parent Scaffold
The following protocol is a representative method for the synthesis of the parent scaffold, 7-

Chloro-1H-pyrazolo[3,4-c]pyridine, adapted from literature procedures.[2][7] This illustrates the

fundamental chemistry required to construct the bicyclic core.

Objective: To synthesize 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-amino-4-

methylpyridine.

Materials:

2-chloro-3-amino-4-methylpyridine

Sodium nitrite (NaNO₂)

Potassium acetate
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Acetic acid

Saturated sodium bicarbonate solution

Ethyl acetate

Hexane

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an

ice bath, dissolve 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92

mmol) in acetic acid (200 mL).

Diazotization: Prepare a solution of sodium nitrite (107 mmol) in water (30 mL). Slowly add

this solution dropwise to the reaction mixture, ensuring the internal temperature is

maintained below 13°C.

Causality: The cold, acidic conditions are crucial for the in-situ formation of nitrous acid

(HONO) from NaNO₂, which then reacts with the primary amine to form a diazonium salt.

Maintaining a low temperature prevents the premature decomposition of this unstable

intermediate.

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature. Stir continuously for approximately 66 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Causality: Over time at room temperature, the diazonium salt undergoes an intramolecular

electrophilic aromatic substitution (cyclization) to form the pyrazole ring, yielding the

desired fused heterocyclic system.

Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under

reduced pressure using a rotary evaporator. Carefully add saturated sodium bicarbonate

solution to the residue to neutralize the excess acetic acid until the solution is alkaline.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the

organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to

dryness.

Chromatography: Adsorb the crude product onto silica gel. Purify by flash column

chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0% to 50%).[7]

Isolation: Combine the fractions containing the pure product and evaporate the solvent to

yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.[7] The product identity

can be confirmed by mass spectrometry, which should show m/z peaks corresponding to

[M+H]⁺.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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